7-Amino-6-chloroisoquinoline-5,8-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

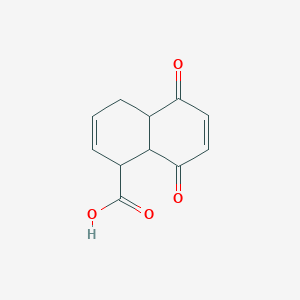

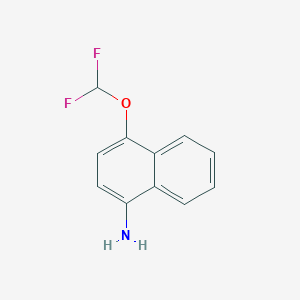

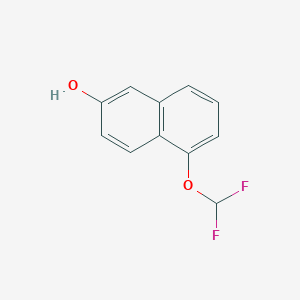

7-Amino-6-chloroisoquinoline-5,8-dione est un composé chimique de formule moléculaire C₉H₅ClN₂O₂. Il s'agit d'un dérivé de l'isoquinoléine, caractérisé par la présence d'un groupe amino en position 7 et d'un atome de chlore en position 6.

Méthodes De Préparation

La synthèse de la 7-Amino-6-chloroisoquinoline-5,8-dione implique généralement la réaction de dérivés d'isoquinoléine avec des réactifs appropriés. Une méthode courante comprend la chloration de l'isoquinoléine-5,8-dione suivie d'une amination.

Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour des rendements et une pureté plus élevés. Ces méthodes utilisent souvent des réacteurs à flux continu et des techniques de purification avancées pour garantir la qualité constante du produit final .

Analyse Des Réactions Chimiques

La 7-Amino-6-chloroisoquinoline-5,8-dione subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des dérivés de quinone. Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir le composé en dérivés d'hydroquinone. Les agents réducteurs typiques incluent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : L'atome de chlore en position 6 peut être substitué par d'autres nucléophiles tels que des amines, des thiols ou des alcoolates.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels en position 6 .

Applications De Recherche Scientifique

La 7-Amino-6-chloroisoquinoline-5,8-dione a plusieurs applications en recherche scientifique :

Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'agent anticancéreux.

Science des matériaux : La structure unique du composé lui permet d'être utilisé dans la synthèse de matériaux avancés, notamment des semi-conducteurs organiques et des diodes électroluminescentes (DEL).

Études biologiques : Les chercheurs utilisent ce composé pour étudier les mécanismes d'inhibition enzymatique et les interactions protéiques, contribuant ainsi à une meilleure compréhension des processus biologiques.

5. Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicinales, on pense qu'elle inhibe certaines enzymes impliquées dans la prolifération cellulaire, conduisant à l'inhibition sélective des cellules tumorales. Le composé peut également interférer avec les processus de réplication et de réparation de l'ADN, contribuant ainsi à ses propriétés anticancéreuses .

Mécanisme D'action

The mechanism of action of 7-Amino-6-chloroisoquinoline-5,8-dione involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes involved in cell proliferation, leading to the selective inhibition of tumor cells. The compound may also interfere with DNA replication and repair processes, contributing to its anticancer properties .

Comparaison Avec Des Composés Similaires

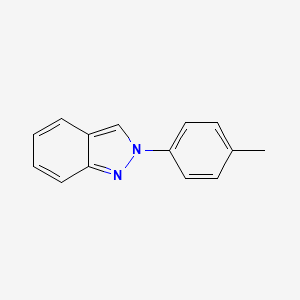

Des composés similaires à la 7-Amino-6-chloroisoquinoline-5,8-dione incluent :

6-Chloroisoquinoléine-5,8-dione : Elle ne possède pas le groupe amino en position 7, ce qui se traduit par des propriétés chimiques et des activités biologiques différentes.

7-Aminoisoquinoléine-5,8-dione :

7-Amino-6-bromoisoquinoléine-5,8-dione : Remplace l'atome de chlore par un atome de brome, ce qui entraîne des variations dans son comportement chimique et ses effets biologiques.

L'unicité de la this compound réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .

Propriétés

IUPAC Name |

7-amino-6-chloroisoquinoline-5,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-6-7(11)9(14)5-3-12-2-1-4(5)8(6)13/h1-3H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWBSDKPMFIQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)C(=C(C2=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737552 |

Source

|

| Record name | 7-Amino-6-chloroisoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192630-52-7 |

Source

|

| Record name | 7-Amino-6-chloroisoquinoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)ethanol hydrochloride](/img/structure/B11894776.png)

![2-Bromo-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B11894810.png)